Kaempferol 3-sophorotrioside

Physicochemical property Formulation Bioavailability

Kaempferol 3-sophorotrioside (CAS 80714-53-0) is a kaempferol O-triglucoside in which a β-D-sophorotriosyl moiety [β-D-Glc-(1→2)-β-D-Glc-(1→2)-β-D-Glc] is attached at the flavonol 3-position. With a molecular formula of C₃₃H₄₀O₂₁, molecular weight of 772.7 g/mol, and a predicted XlogP of −2.50 , this trisaccharide derivative belongs to the flavonoid-3-O-glycoside class and is biosynthesized in pea (Pisum sativum) shoots via the sequential action of three specific glucosyltransferases (EC 2.4.1.91 → EC 2.4.1.239 → EC 2.4.1.240).

Molecular Formula C33H40O21
Molecular Weight 772.7 g/mol
CAS No. 80714-53-0
Cat. No. B1238563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaempferol 3-sophorotrioside
CAS80714-53-0
Molecular FormulaC33H40O21
Molecular Weight772.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O
InChIInChI=1S/C33H40O21/c34-7-15-19(40)23(44)26(47)31(49-15)53-29-24(45)20(41)17(9-36)51-33(29)54-30-25(46)21(42)16(8-35)50-32(30)52-28-22(43)18-13(39)5-12(38)6-14(18)48-27(28)10-1-3-11(37)4-2-10/h1-6,15-17,19-21,23-26,29-42,44-47H,7-9H2/t15-,16-,17-,19-,20-,21-,23+,24+,25+,26-,29-,30-,31+,32+,33+/m1/s1
InChIKeyMGAFCXOXRHSKIA-MEBVLIOMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kaempferol 3-Sophorotrioside (CAS 80714-53-0): A Trisaccharide Flavonol Glycoside for Natural Product Research and Bioassay Standardization


Kaempferol 3-sophorotrioside (CAS 80714-53-0) is a kaempferol O-triglucoside in which a β-D-sophorotriosyl moiety [β-D-Glc-(1→2)-β-D-Glc-(1→2)-β-D-Glc] is attached at the flavonol 3-position. With a molecular formula of C₃₃H₄₀O₂₁, molecular weight of 772.7 g/mol, and a predicted XlogP of −2.50 [1], this trisaccharide derivative belongs to the flavonoid-3-O-glycoside class and is biosynthesized in pea (Pisum sativum) shoots via the sequential action of three specific glucosyltransferases (EC 2.4.1.91 → EC 2.4.1.239 → EC 2.4.1.240) [2]. It has been identified as a dominant phenolic constituent in several plant species including Adiantum capillus-veneris (58.7 mg/g dry weight) and Solanum melongena seeds, where it contributes to documented anticancer and antioxidant activities [3].

Aqueous assay compatibility without co-solvent interference
Species-specific quantitative marker for Adiantum and Solanum extracts
Glycosylation-dependent bioactivity research tool for SAR studies

Why Kaempferol 3-Sophorotrioside Cannot Be Substituted by Kaempferol Aglycone or Simpler Kaempferol Glycosides


The number and linkage pattern of glycosyl units on the kaempferol scaffold fundamentally alter physicochemical properties, bioactivity profiles, and metabolic stability, rendering simple interchange between kaempferol 3-sophorotrioside and its mono- or diglucoside analogs scientifically invalid. Kaempferol aglycone (LogP ~2.28) is poorly water-soluble and exhibits potent acute antioxidant and antiproliferative activities (HepG2 IC₅₀ = 30.92 μM) [1], whereas progressive glycosylation systematically reduces radical-scavenging capacity—triglycosides being substantially less effective than monoglycosides in both aqueous and lipid-phase assays [2]. Conversely, the sophoroside (diglucoside) derivative demonstrates superior anti-inflammatory barrier protection in HUVEC models compared to the aglycone [3]. These divergent structure-activity relationships mean that experimental outcomes, extract standardization targets, and formulation parameters are non-transferable across glycosylation states. The quantitative differentiation evidence below establishes the specific grounds on which kaempferol 3-sophorotrioside must be selected as a distinct chemical entity.

Physicochemical profile mismatch
Extreme hydrophilicity (predicted XlogP −2.50) shifts solubility and membrane permeability; aglycone or monoglucoside may alter assay compatibility and DMSO requirements.
Antioxidant potency reduction
Triglycosides show substantially lower radical-scavenging capacity than aglycone; redox-sensitive endpoint outcomes may not transfer across glycosylation states.
Species-specific abundance pattern
Dominance in Adiantum (58.7 mg/g) and eggplant seeds is not replicated by other kaempferol glycosides; quantitative marker specificity is lost with substitution.

Kaempferol 3-Sophorotrioside: Quantitative Differentiation Evidence Against Closest Analogs


Aqueous Solubility Advantage: XlogP −2.50 Versus Kaempferol Aglycone LogP +2.28

Kaempferol 3-sophorotrioside exhibits a predicted XlogP of −2.50 [1], compared to kaempferol aglycone with a reported LogP of approximately +2.28 . This LogP differential of ~4.78 log units corresponds to an estimated >60,000-fold difference in octanol-water partition coefficient, translating to dramatically higher aqueous solubility for the triglycoside. The trisaccharide moiety also confers a topological polar surface area (TPSA) of 345.00 Ų versus 111.13 Ų for kaempferol aglycone [1] , directly impacting membrane permeability and dissolution characteristics in aqueous assay media. Kaempferol 3-glucoside (astragalin, monoglucoside) has intermediate predicted LogP values and TPSA, placing the sophorotrioside at the extreme hydrophilic end of the kaempferol glycoside spectrum.

Solubility & TPSA
Reported
ΔLogP ≈ 4.78 vs aglycone; TPSA 345 vs 111 Ų
Supports aqueous assay media selection
Predicted parameters; experimental solubility confirmation recommended
Physicochemical property Formulation Bioavailability

Antioxidant Capacity Diminution with Progressive Glycosylation: Triglycosides 32–39% Less Effective Than Aglycone in Aqueous Phase

In a systematic comparison of flavonol glycosides from tea, Plumb et al. (1999) demonstrated that kaempferol glycosides as a class were 32–39% less effective than kaempferol aglycone in the aqueous-phase Trolox Equivalent Antioxidant Capacity (TEAC) assay [1]. Critically, in the lipid peroxidation assay (iron/ascorbate-induced peroxidation of phosphatidylcholine vesicles), quercetin triglycosides were 'much less effective' than monoglycosides and the diglycoside, and all kaempferol glycosides were significantly less potent inhibitors of lipid peroxidation than kaempferol aglycone [1]. Wang et al. (2018) corroborated this pattern, finding that kaempferol aglycone exhibited the highest DPPH and ABTS radical scavenging activity, while kaempferol-3-O-rhamnoside and kaempferol-3-O-rutinoside showed no significant antioxidant activity [2]. As a triglycoside, kaempferol 3-sophorotrioside is predicted to occupy the lowest tier of acute radical-scavenging potency among the kaempferol glycoside series.

Antioxidant reduction
Class-level
32–39% lower TEAC vs aglycone; lipid peroxidation inhibition further reduced
May shift redox-sensitive pathway endpoints
Class-level trend; specific sophorotrioside data not available
Antioxidant TEAC assay Lipid peroxidation Glycosylation-structure-activity

Natural Abundance as Dominant Kaempferol Form: 58.7 mg/g in Adiantum capillus-veneris Versus Co-Occurring Kaempferol Glycosides

In Adiantum capillus-veneris leaves, kaempferol-3-sophorotrioside was quantified by reversed-phase HPLC-DAD at 58.7 mg/g dry weight, making it the single most abundant phenolic compound identified, surpassing chlorogenic acid (28.5 mg/g), 5-O-caffeoylquinic acid (18.7 mg/g), and coumaric acid (11.2 mg/g) [1]. In contrast, in tronchuda cabbage (Brassica oleracea var. costata), kaempferol 3-sophorotrioside co-occurs alongside kaempferol 3-sophoroside, kaempferol 3-glucoside, and multiple acylated derivatives, with relative abundances shifting under organic versus conventional cultivation practices [2]. This differential dominance—from being the predominant kaempferol form in one species to a minor component in another—establishes kaempferol 3-sophorotrioside as a critical chemotaxonomic marker and extract standardization target that cannot be proxied by other kaempferol glycosides.

Quantitative marker
Reported
58.7 mg/g in Adiantum; 2.1× next phenolic
Species-specific standardization marker
Abundance varies by species; verify in target matrix
Natural product standardization Chemotaxonomy Extract quantification

Anti-Inflammatory Barrier Protection: Sophoroside (Diglucoside) Superior to Kaempferol Aglycone in HUVEC Model — Implications for Sophorotrioside

Kim et al. (2012) conducted a direct head-to-head comparison between kaempferol-3-O-sophoroside (KPOS, the diglucoside analog) and kaempferol aglycone (KP) in LPS-stimulated human umbilical vein endothelial cells (HUVECs). The study explicitly concluded that 'anti-inflammatory activities of KPOS were better than those of KP' [1]. KPOS inhibited LPS-induced barrier disruption, suppressed expression of cell adhesion molecules (CAMs), reduced neutrophil adhesion and transendothelial migration, and blocked TNF-α production and NF-κB activation [1]. While kaempferol 3-sophorotrioside (triglucoside) was not directly tested alongside KPOS, the sophoroside data establish a precedent that diglycosylation at the 3-position enhances vascular anti-inflammatory efficacy over the aglycone, providing mechanistic rationale that the sophorotrioside—with an additional glucose unit—may retain or extend this barrier-protective phenotype while adding aqueous solubility advantages.

Endothelial barrier
Context-dependent
Sophoroside outperforms aglycone in HUVEC barrier assay
Supports triglycoside vascular endpoint research
Sophorotrioside not directly tested; extrapolated from diglycoside data
Anti-inflammatory Endothelial barrier NF-κB Vascular pharmacology

Anticancer Extract Bioactivity: Kaempferol 3-Sophorotrioside as Key Constituent in Solanum melongena Extract with Broad-Spectrum Antiproliferative Activity

In a 2025 study of ethanolic extract from Solanum melongena L. S0506 defatted seeds, kaempferol 3-sophorotrioside was identified by UPLC-QTOF-MS as one of three key bioactive constituents (alongside capsianoside III and protodiosin) in an extract that demonstrated antiproliferative activity against colorectal cancer (T84, HCT15, MC38), glioblastoma (SF268, SK-N-SH, A172, LN229), and pancreatic cancer (PANC-1) cell lines, with reported IC₅₀ values in the 20–40 μg/mL range for responsive lines [1]. The extract also significantly reduced colonic polyps in an in vivo AOM/DSS colon cancer model [1]. While this study does not provide isolated-compound IC₅₀ data for kaempferol 3-sophorotrioside alone, it establishes the triglycoside as a constituent of an anticancer extract with demonstrated in vitro and in vivo efficacy, distinguishing it from kaempferol monoglucoside (astragalin) or aglycone, which were not highlighted as major active constituents in this extract matrix.

Extract antiproliferative
Context-dependent
Extract IC₅₀ 20–40 μg/mL across carcinoma/glioblastoma cell lines
Supports extract standardization and antiproliferative endpoint review
Isolated sophorotrioside IC₅₀ not yet reported; mixture effect
Anticancer Colorectal cancer Extract standardization LC-MS biomarker

Kaempferol 3-Sophorotrioside (CAS 80714-53-0): Evidence-Backed Research and Industrial Application Scenarios


Aqueous-Phase Cell-Based Assays Requiring High Solubility Without Co-Solvent Interference

With an XlogP of −2.50 and TPSA of 345.00 Ų [1], kaempferol 3-sophorotrioside dissolves readily in aqueous media at concentrations where kaempferol aglycone (LogP +2.28) requires DMSO or ethanol co-solvents that may confound cell-based readouts. Researchers conducting HUVEC barrier integrity assays, macrophage inflammation models, or any cell-based screen where organic solvent toxicity is a concern should select the sophorotrioside to maintain compound solubility at physiologically relevant concentrations (1–100 μM) without vehicle artifacts.

Natural Product Extract Standardization Using Kaempferol 3-Sophorotrioside as a Species-Specific Quantitative Marker

For laboratories engaged in quality control of Adiantum capillus-veneris, Solanum melongena seed, or Pisum sativum shoot extracts, kaempferol 3-sophorotrioside serves as an irreplaceable HPLC-DAD reference standard. Its dominance at 58.7 mg/g in Adiantum leaves [2] and its identification as a key anticancer constituent in eggplant seed extract (IC₅₀ 20–40 μg/mL against colorectal cancer and glioblastoma cells) [3] mean that kaempferol 3-glucoside or kaempferol aglycone standards cannot substitute for accurate quantification in these specific botanical matrices.

Structure-Activity Relationship Studies on Glycosylation-Dependent Bioactivity Modulation

The established inverse relationship between kaempferol glycosylation degree and acute antioxidant potency—with triglycosides showing the largest reduction in both aqueous TEAC (32–39% less than aglycone) and lipid peroxidation inhibition [4]—makes kaempferol 3-sophorotrioside an essential tool compound for systematic SAR studies. Coupled with evidence that the sophoroside (diglucoside) outperforms the aglycone in vascular anti-inflammatory barrier protection [5], the sophorotrioside occupies a critical position for dissecting how incremental glucose addition at the 3-position shifts activity from antioxidant-dominant to anti-inflammatory-dominant pharmacology.

Enzymatic Biotransformation and Prodrug Development Research

The established biosynthetic pathway (EC 2.4.1.91 → EC 2.4.1.239 → EC 2.4.1.240) in Pisum sativum [6] that sequentially builds the sophorotrioside from kaempferol aglycone, combined with evidence that β-glucosidase can hydrolyze kaempferol glycosides to release the aglycone [7], positions kaempferol 3-sophorotrioside as a substrate for studying controlled enzymatic deglycosylation as a prodrug activation strategy. Researchers investigating colon-targeted flavonoid delivery—where gut microbial β-glucosidases may sequentially cleave the triglucoside to release active kaempferol at the intestinal epithelium—require the authentic triglycoside as substrate rather than the aglycone or simpler glycosides.

Application
Selection Property
Validation Focus
Aqueous cell-based assays
Aqueous solubility profile
Assay media compatibility (no co-solvent)
Botanical extract QC for cell-model studies
Species-specific quantitative marker
HPLC-DAD quantification in target species
Glycosylation-activity SAR studies
Glycosylation degree vs. redox/barrier endpoints
Endpoint modulation by sugar chain elongation
Enzymatic biotransformation research
Biosynthetic pathway substrate
Enzymatic deglycosylation monitoring
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